molecular formula C13H26N2O2 B2881508 tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate CAS No. 2172497-74-2

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B2881508
CAS No.: 2172497-74-2
M. Wt: 242.363
InChI Key: ADUMKRQRWXUZEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylpiperidine moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Aminomethylation: The aminomethyl group is introduced through reductive amination reactions involving formaldehyde and a suitable amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group in the carboxylate moiety to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, amines, and various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(methylamino)-4,4-dimethylpiperidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUMKRQRWXUZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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